

# Application Notes and Protocols for RNA Isolation from Tissues Using Aurintricarboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aurintricarboxylic Acid

Cat. No.: B1665328

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## Introduction

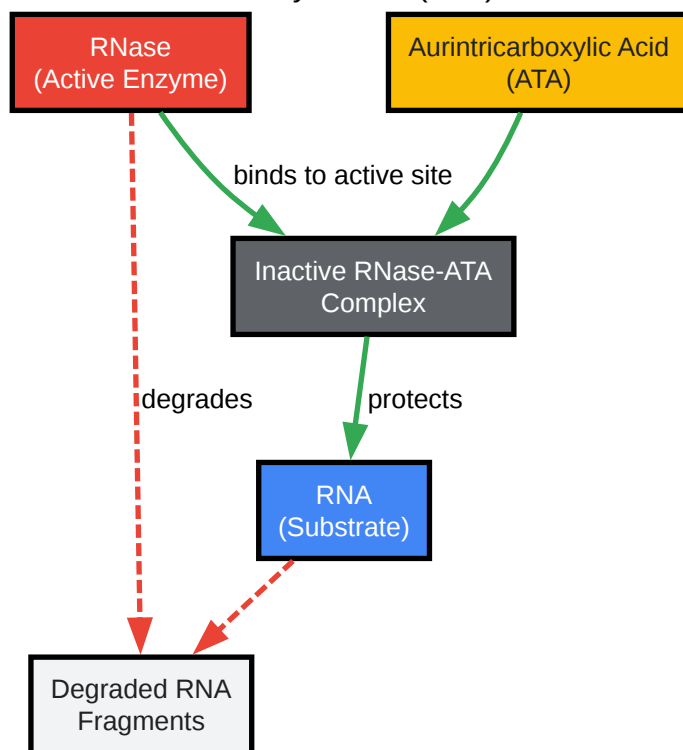
The isolation of high-quality, intact RNA from tissues is a critical prerequisite for a multitude of downstream molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. A primary challenge in RNA isolation is the ubiquitous presence of ribonucleases (RNases), which can rapidly degrade RNA transcripts, compromising experimental results. **Aurintricarboxylic acid** (ATA) is a potent inhibitor of a broad spectrum of nucleases, including RNases. Its incorporation into lysis and homogenization buffers provides a robust defense against RNA degradation, ensuring the recovery of high-yield, high-integrity RNA from a variety of animal tissues.

This document provides detailed application notes and protocols for the use of **Aurintricarboxylic Acid** in RNA isolation from tissues.

## Mechanism of Action

**Aurintricarboxylic acid** acts as a competitive inhibitor of RNases. Its polymeric structure mimics the phosphate backbone of nucleic acids, allowing it to bind to the active site of RNases. This binding event prevents the enzymes from accessing and degrading RNA molecules, thereby preserving their integrity throughout the isolation procedure.

## Mechanism of Aurintricarboxylic Acid (ATA) as an RNase Inhibitor



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Caption: ATA competitively binds to the active site of RNases, preventing RNA degradation.

## Data Presentation

The inclusion of **Aurintricarboxylic Acid** in RNA isolation protocols consistently leads to higher yields and improved integrity of the purified RNA.

Parameter	Standard Guanidinium Thiocyanate-Phenol-Chloroform (GITC) Method	GITC Method with Aurintricarboxylic Acid (ATA)
Typical RNA Yield (per gram of tissue)	1.0 - 1.1 mg (from human placenta)[1]	0.5 - 2.0 mg (from various animal tissues)[2][3]
RNA Integrity Number (RIN)	Variable (dependent on tissue type and handling)	Consistently High (>8)
RNase Inhibition	Dependent on the chaotropic nature of GITC	Enhanced and immediate inhibition of RNases
Suitability for RNase-rich tissues	Moderate	High

## Experimental Protocols

This protocol is an adaptation of the single-step RNA isolation method using guanidinium thiocyanate-phenol-chloroform, incorporating **Aurintricarboxylic Acid** for enhanced RNase inhibition.

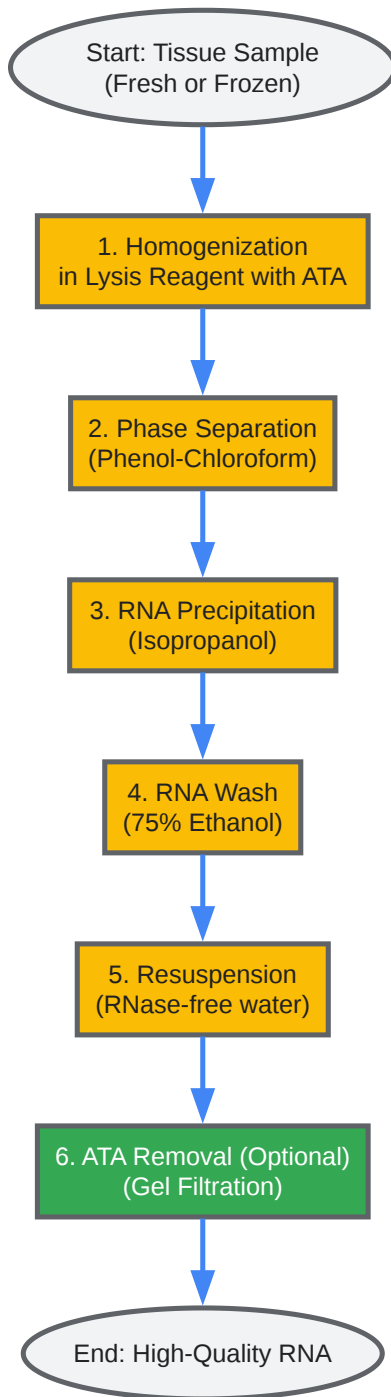
## Materials

- Tissue Samples: Fresh or frozen animal tissues
- Lysis Reagent with ATA:
  - 4 M Guanidinium thiocyanate
  - 25 mM Sodium citrate, pH 7.0
  - 0.5% (w/v) N-lauroylsarcosine (Sarkosyl)
  - 0.1 M 2-mercaptoethanol
  - 1 mM **Aurintricarboxylic Acid** (ATA)
- Acid Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.3)

- Isopropanol, molecular biology grade
- 75% Ethanol in RNase-free water
- RNase-free water
- For ATA Removal (Optional but Recommended):
  - Sephadex G-100 resin
  - Chromatography column
  - RNase-free buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

## Protocol for RNA Isolation from Animal Tissue

## Workflow for RNA Isolation from Tissues using ATA

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## References

- 1. Simple method for extracting RNA from cultured cells and tissue with guanidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and use of the potent ribonuclease inhibitor aurintricarboxylic acid for the isolation of RNA from animal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and use of the potent ribonuclease inhibitor aurintricarboxylic acid for the isolation of RNA from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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